

# The Crystalline Landscape of Atorvastatin Hemicalcium Salt: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed for the prevention and treatment of cardiovascular diseases.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn governed by its solid-state structure. The hemicalcium salt of Atorvastatin is known to exhibit a complex polymorphic landscape, with numerous crystalline forms identified to date.[2] Polymorphism, the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice, can significantly impact a drug's solubility, dissolution rate, stability, and bioavailability.[1] Consequently, a thorough understanding and precise control of the crystalline form of Atorvastatin hemicalcium salt are paramount for ensuring consistent product quality and therapeutic performance.

This technical guide provides a comprehensive overview of the crystalline structures of Atorvastatin hemicalcium salt, with a primary focus on the most well-characterized polymorphic forms. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and formulation of this critical active pharmaceutical ingredient (API). This document summarizes key crystallographic and analytical data, outlines detailed experimental protocols for characterization, and presents visual representations of analytical workflows to facilitate a deeper understanding of this complex system.



# The Polymorphic Forms of Atorvastatin Hemicalcium Salt

Atorvastatin hemicalcium salt is known to exist in a multitude of crystalline forms, with Form I being the most stable and well-documented.[1][2] The existence of other forms, including Forms II, III, IV, and a host of others (V through XIX and beyond), has been reported in various patents and scientific publications.[2] The controlled crystallization of a specific polymorphic form is a critical aspect of drug manufacturing, as interconversion between forms can affect the final product's performance.

## Form I: The Stable Anhydrous Form

Atorvastatin hemicalcium salt Form I is a crystalline, anhydrous form that is recognized for its stability.[3] It was the form utilized in the original formulation of the drug.

Crystallographic Data for Form I

The crystal structure of Atorvastatin hemicalcium salt Form I has been determined to be triclinic with the space group P1.[4] Detailed unit cell parameters are provided in the table below.

Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	V (ų)	Z
Triclini c	P1	5.4568 (2)	9.8887 (4)	30.309 1(9)	76.801 (3)	99.177 (5)	105.31 8(5)	1527.1 (1)	1

Table 1: Unit cell parameters for Atorvastatin hemicalcium salt Form I.[4]

#### Characterization of Form I

 X-Ray Powder Diffraction (XRPD): The XRPD pattern of Form I exhibits characteristic peaks at 2θ values of approximately 9.07, 9.41, 10.18, 10.46, 11.76, 12.10, and 16.96 degrees.[1]
 [5]



- Differential Scanning Calorimetry (DSC): The DSC thermogram of Form I shows a broad endotherm between 80-125°C, corresponding to water loss, followed by a melting endotherm with an onset temperature in the range of 141-148°C.[1] The enthalpy of fusion is reported to be in the range of 81.4 to 87.1 J/g.[1]
- Thermogravimetric Analysis (TGA): TGA analysis of Form I reveals a multi-step weight loss, with the initial loss corresponding to the removal of loosely bound water and subsequent losses associated with dehydration and degradation.[6]
- Solid-State Nuclear Magnetic Resonance (SSNMR): Solid-state 13C, 19F, and 15N NMR studies have been conducted on Form I, providing detailed information about the local molecular environment.[7][8][9]

## **Other Polymorphic Forms**

While Form I is the most extensively studied, numerous other polymorphic forms of Atorvastatin hemicalcium salt have been identified. Detailed crystallographic data for many of these forms are not as readily available in the public domain as for Form I. However, characteristic XRPD peaks have been reported for several of these forms, which are crucial for their identification.

Form	Characteristic XRPD Peaks (2θ)
Form II	5.582, 7.384, 8.533, 9.040, 12.440 (broad), 15.771 (broad), 17.120-17.360 (broad), 19.490, 20.502, 22.706-23.159 (broad), 25.697 (broad), and 29.504.[10]
Form IV	7.997 and 9.680.[11]
Form V	5.3±0.2, 8.3±0.2, and a broad peak between 18- 23 with a maximum at 18.3±0.2.[12]
Form VI	3.5, 5.1, 7.7, 8.2, 8.7, 10.0, 12.5, 13.8, 16.2, 17.2, 17.9, 18.3, 19.5, 20.4, 20.9, 21.7, 22.4, 23.2, 24.3, 25.5±0.2.[13]

Table 2: Characteristic XRPD peaks for various polymorphic forms of Atorvastatin hemicalcium salt.



# **Experimental Protocols for Crystalline Structure Characterization**

The identification and characterization of the different polymorphic forms of Atorvastatin hemicalcium salt rely on a combination of analytical techniques. Below are detailed methodologies for the key experiments.

### X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline materials. It provides a unique fingerprint for each polymorphic form based on the diffraction of X-rays by the crystal lattice.

#### Methodology:

- Sample Preparation: A small amount of the Atorvastatin hemicalcium salt powder is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The powdered sample is then packed into a sample holder, ensuring a flat and smooth surface.

  [14]
- Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and relative intensities of the diffraction peaks. These are then compared to known patterns of the different polymorphic forms of Atorvastatin hemicalcium salt.

## **Differential Scanning Calorimetry (DSC)**

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, enthalpy of fusion, and to detect polymorphic transitions.

#### Methodology:



- Sample Preparation: Approximately 2-5 mg of the Atorvastatin hemicalcium salt sample is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
- Instrument Setup: A calibrated DSC instrument is used. The sample is typically heated at a
  constant rate, for example, 10°C/min, under a nitrogen purge. A reference pan, usually
  empty, is heated concurrently.[15]
- Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to
  identify endothermic and exothermic events. The onset temperature of the melting peak and
  the integrated area under the peak (enthalpy of fusion) are key parameters for characterizing
  the polymorphic form.[1]

## **Thermogravimetric Analysis (TGA)**

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the presence of solvates or hydrates by quantifying the loss of solvent or water upon heating.

#### Methodology:

- Sample Preparation: A sample of approximately 5-10 mg of Atorvastatin hemicalcium salt is placed in a TGA pan.
- Instrument Setup: The TGA instrument is programmed to heat the sample at a controlled rate, typically 10°C/min, in a nitrogen atmosphere.
- Data Analysis: The TGA curve, which plots the percentage of weight loss against temperature, is analyzed to determine the temperature ranges and the extent of mass loss, which can be correlated with the loss of water or solvent molecules.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules. Different polymorphic forms can exhibit distinct FTIR spectra due to differences in their crystal packing and intermolecular interactions.

#### Methodology:

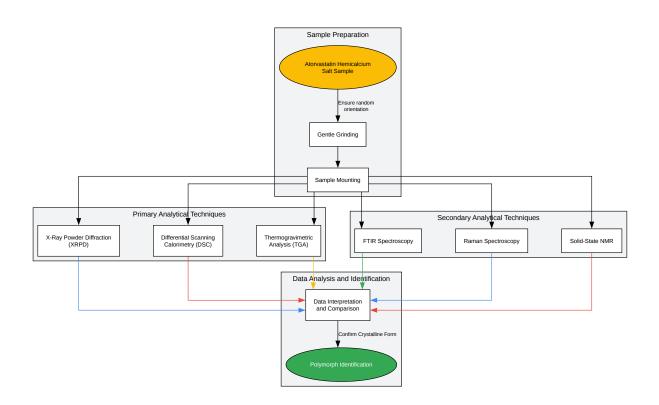


- Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly onto the ATR crystal.[16]
- Instrument Setup: An FTIR spectrometer is used to collect the spectrum, typically in the range of 4000 to 400 cm-1.
- Data Analysis: The resulting FTIR spectrum is analyzed for the positions, shapes, and relative intensities of the absorption bands, which can be used to differentiate between polymorphs.

## **Visualization of Analytical Workflows**

To provide a clearer understanding of the experimental and logical processes involved in the characterization of Atorvastatin hemicalcium salt's crystalline structure, the following diagrams have been generated using the DOT language.

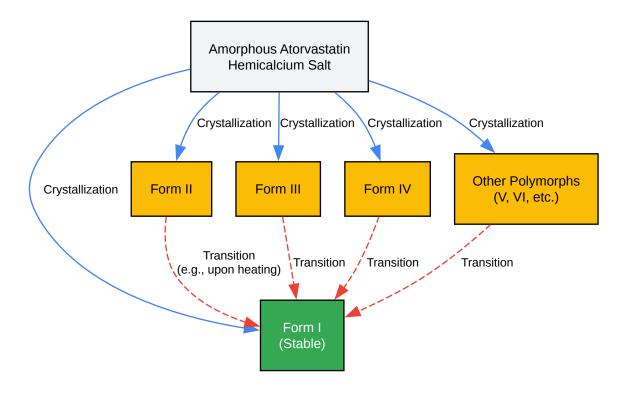




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Caption: Workflow for the characterization and identification of Atorvastatin hemicalcium salt polymorphs.



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Caption: Conceptual relationship between amorphous and various polymorphic forms of Atorvastatin hemicalcium salt.

### Conclusion

The crystalline structure of Atorvastatin hemicalcium salt is a critical determinant of its pharmaceutical properties. This technical guide has provided a detailed overview of the known polymorphic forms, with a focus on the well-characterized Form I. The comprehensive summary of crystallographic data and analytical characterization methods, including detailed experimental protocols, serves as a practical resource for scientists and researchers in the field. The provided visualizations of the analytical workflow and polymorphic relationships offer a clear and concise conceptual framework. A thorough understanding of the polymorphic landscape of Atorvastatin hemicalcium salt is essential for the development of robust and reliable drug products with consistent quality and therapeutic efficacy. Further research into the less-characterized polymorphic forms will continue to enhance our understanding of this important active pharmaceutical ingredient.



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